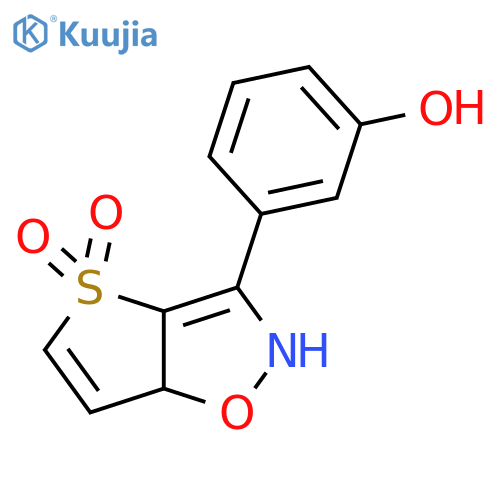

Cas no 2138358-28-6 (3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione)

2138358-28-6 structure

商品名:3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione

CAS番号:2138358-28-6

MF:C11H9NO4S

メガワット:251.258461713791

MDL:MFCD31421106

CID:5183965

3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione 化学的及び物理的性質

名前と識別子

-

- Phenol, 3-(2,6a-dihydro-4,4-dioxidothieno[2,3-d]isoxazol-3-yl)-

- 3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione

-

- MDL: MFCD31421106

- インチ: 1S/C11H9NO4S/c13-8-3-1-2-7(6-8)10-11-9(16-12-10)4-5-17(11,14)15/h1-6,9,12-13H

- ほほえんだ: C1(O)=CC=CC(C2=C3S(=O)(=O)C=CC3ON2)=C1

3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317948-1g |

3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno[2,3-d][1,2]oxazole-4,4-dione |

2138358-28-6 | 95% | 1g |

$0.0 | 2023-09-05 | |

| Enamine | EN300-317948-1.0g |

3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno[2,3-d][1,2]oxazole-4,4-dione |

2138358-28-6 | 95% | 1.0g |

$0.0 | 2023-02-24 |

3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

2138358-28-6 (3-(3-hydroxyphenyl)-2H,6aH-4lambda6-thieno2,3-d1,2oxazole-4,4-dione) 関連製品

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量